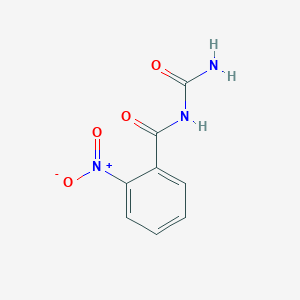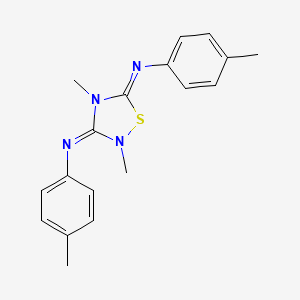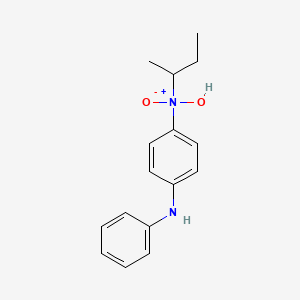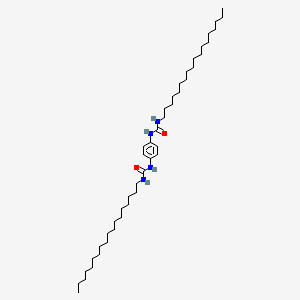![molecular formula C15H13N3O3 B14487114 Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- CAS No. 63585-44-4](/img/structure/B14487114.png)
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- is an organic compound that belongs to the class of amides. It is a derivative of benzoic acid and is characterized by the presence of a benzene ring attached to an amide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- can be achieved through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired benzamide derivative.
Another method involves the electrochemical synthesis of benzoin from benzaldehyde, followed by the amidation of benzoin to form benzamide. This process is carried out under mild conditions in an electrolysis cell, using room temperature ionic liquids as the solvent and supporting electrolyte system .
Industrial Production Methods
In industrial settings, the production of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, the implementation of green chemistry principles, such as the use of electrochemical methods, helps to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of various derivatives.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain proteases or interact with signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a reference compound.
N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom, similar in structure but with different properties.
N,N-Diphenylbenzamide: A compound with two phenyl groups attached to the nitrogen atom, exhibiting unique chemical behavior.
Uniqueness
Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63585-44-4 |
|---|---|
Molekularformel |
C15H13N3O3 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
N-(phenylcarbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)17-15(21)18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,20,21) |
InChI-Schlüssel |
OBVXXUUNPCYIKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


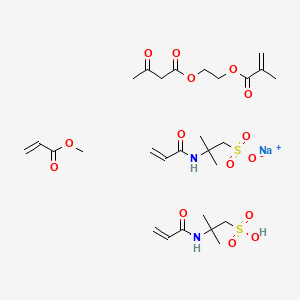
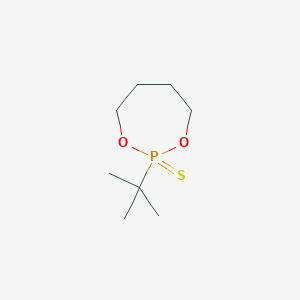
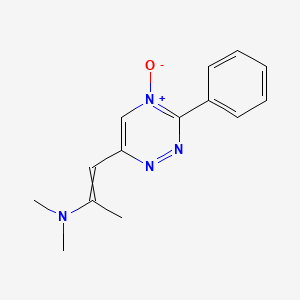
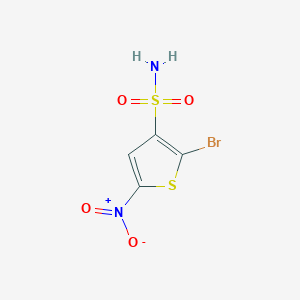
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

